Dodecyl-alpha-D-maltoside
Dodecyl-alpha-D-maltoside
n-Dodecyl-α-D-maltoside is a nonionic detergent commonly used to solubilize integral membrane proteins and protein complexes. It has a critical micelle concentration (CMC) of 0.15 mM. n-Dodecyl-α-D-maltoside has been used to solubilize photosystem I (PSI) and PSII complexes from plant thylakoid membranes, as well as intact grana.
Brand Name:
Vulcanchem
CAS No.:
116183-64-3
VCID:
VC20890387
InChI:
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1
SMILES:
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Molecular Formula:
C24H46O11
Molecular Weight:
510.6 g/mol
Dodecyl-alpha-D-maltoside
CAS No.: 116183-64-3
Cat. No.: VC20890387
Molecular Formula: C24H46O11
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | n-Dodecyl-α-D-maltoside is a nonionic detergent commonly used to solubilize integral membrane proteins and protein complexes. It has a critical micelle concentration (CMC) of 0.15 mM. n-Dodecyl-α-D-maltoside has been used to solubilize photosystem I (PSI) and PSII complexes from plant thylakoid membranes, as well as intact grana. |
|---|---|
| CAS No. | 116183-64-3 |
| Molecular Formula | C24H46O11 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23+,24-/m1/s1 |
| Standard InChI Key | NLEBIOOXCVAHBD-YHBSTRCHSA-N |
| Isomeric SMILES | CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
| SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
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